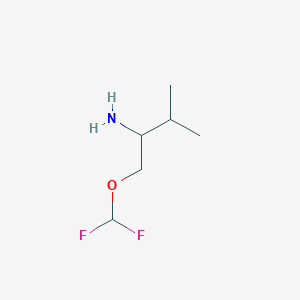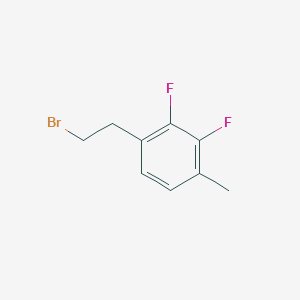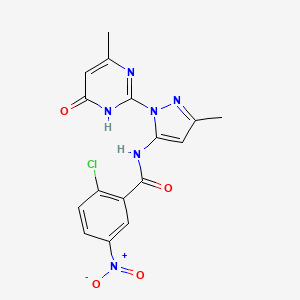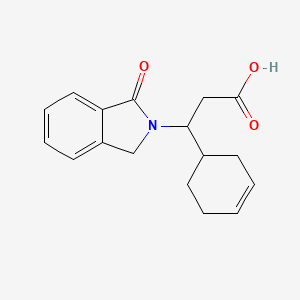
3-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)benzonitrile is a complex organic compound with a molecular formula of C15H9N3OS It is characterized by the presence of a quinazolinone core structure, which is a bicyclic compound consisting of fused benzene and pyrimidine rings
Preparation Methods
The synthesis of 3-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)benzonitrile typically involves the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation. This reaction leads to the formation of 3-amino-3,4-dihydroquinazolin-4-one, which is then acylated with succinic anhydride to produce the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
3-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or acetonitrile, and controlled temperatures to optimize the reaction yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used .
Comparison with Similar Compounds
3-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)benzonitrile can be compared with other similar compounds, such as:
Methyl 3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoate: This compound has a similar quinazolinone core but differs in the presence of a propanoate group instead of a benzonitrile group.
Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-3-yl)ethyl]benzenesulfonamide:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
1031660-55-5 |
|---|---|
Molecular Formula |
C15H9N3OS |
Molecular Weight |
279.32 |
IUPAC Name |
3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzonitrile |
InChI |
InChI=1S/C15H9N3OS/c16-9-10-4-3-5-11(8-10)18-14(19)12-6-1-2-7-13(12)17-15(18)20/h1-8H,(H,17,20) |
InChI Key |
IQCGZHPVSUJZBB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=CC(=C3)C#N |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2553624.png)

![2-cyclopentyl-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide](/img/structure/B2553626.png)


![2,3,4-trimethoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B2553629.png)


![(3Z)-1-(4-chlorobenzyl)-3-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2553638.png)



![methyl 2-[(2Z)-6-methoxy-2-[(5-nitrofuran-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2553646.png)
